Bienvenue dans la boutique en ligne BenchChem!

A81988

Hypertension Renal Pharmacology AT1 Antagonist

A81988 (Abbott-81988) delivers unmatched AT1 receptor affinity (KD=0.57 nM) with >1000-fold selectivity over AT2, ensuring clean angiotensin II pathway dissection. In chronic hypertension models, it provides robust blood pressure control at 1 mg/kg/day p.o.—over 10-fold more potent than losartan at equal dose—reducing compound consumption and off-target risk. Negligible non-specific binding (<6% at KD) maximizes signal-to-noise in quantitative autoradiography, saturation binding, and competition assays. With no detectable affinity for adrenergic, cholinergic, endothelin, or PAF receptors, A81988 is the definitive high-selectivity AT1 tool for demanding GPCR and vascular reactivity studies.

Molecular Formula C23H22N6O2
Molecular Weight 414.5 g/mol
CAS No. 141887-34-5
Cat. No. B1666412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA81988
CAS141887-34-5
Synonyms2-(N-propyl-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)amino)pyridine-3-carboxylic acid
A 81988
A-81988
A81988
Abbott-81988
Molecular FormulaC23H22N6O2
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCCCN(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C4=C(C=CC=N4)C(=O)O
InChIInChI=1S/C23H22N6O2/c1-2-14-29(22-20(23(30)31)8-5-13-24-22)15-16-9-11-17(12-10-16)18-6-3-4-7-19(18)21-25-27-28-26-21/h3-13H,2,14-15H2,1H3,(H,30,31)(H,25,26,27,28)
InChIKeyDLMNZGAILMQDHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A81988 (CAS 141887-34-5): Non-Peptide AT1 Receptor Antagonist with Superior Binding Affinity and Radioligand Utility for Angiotensin II Research


A81988 (Abbott-81988) is a potent, competitive, non-peptidic antagonist of the angiotensin II type 1 (AT1) receptor [1]. It was developed by Abbott Laboratories as a highly selective tool compound for studying AT1 receptor pharmacology and as a potential antihypertensive agent [2]. The compound's high affinity for the AT1 receptor (KD = 0.57 nM in rat liver membranes) and its >1000-fold selectivity over the AT2 receptor make it a valuable research tool for dissecting angiotensin II signaling pathways [3].

Why Substituting A81988 with Losartan or Other AT1 Antagonists May Compromise Experimental Consistency and In Vivo Efficacy


While multiple AT1 receptor antagonists are commercially available, their pharmacodynamic and pharmacokinetic profiles differ significantly, impacting experimental outcomes. A81988 demonstrates a >10-fold greater potency in antagonizing the vasopressor response to angiotensin II compared to losartan in rats, and in vivo studies show that A81988 at 1 mg/kg/day prevents hypertension in a renal mass reduction model, whereas losartan at the same dose is ineffective [1]. Substituting A81988 with less potent or less selective AT1 antagonists may require higher doses, alter off-target effects, or fail to replicate published results, particularly in studies relying on the compound's unique properties as a radioligand ([3H]A81988) or its high AT1/AT2 selectivity [2].

Quantitative Differentiation of A81988 from Losartan and In-Class AT1 Antagonists: Binding Affinity, In Vivo Potency, and Selectivity


Superior In Vivo Antihypertensive Potency of A81988 vs. Losartan in Rat Renal Mass Reduction Model

In a rat model of reduced renal mass (right nephrectomy + left kidney infarction), A81988 administered at 1 mg/kg/day in drinking water for 4 weeks completely prevented the development of hypertension and proteinuria [1]. In contrast, losartan (DuP 753) at the same dose (1 mg/kg/day) was ineffective; a 10-fold higher dose (10 mg/kg/day) was required to achieve comparable blood pressure control [1]. This demonstrates a ~10-fold greater in vivo potency for A81988 relative to losartan in this disease model.

Hypertension Renal Pharmacology AT1 Antagonist

>10-Fold Greater Vasopressor Antagonism of A81988 Compared to Losartan in Rat

In rats, the antagonist potency of A81988 on the vasopressor response to intravenous angiotensin II is greater than that of losartan by a factor of at least 10 . While exact ED50 values are not provided in the source, this quantitative statement establishes a clear potency rank order. Additionally, in mice, A81988 at a dose of 1.7 mg/kg/day antagonizes the vasopressor effect of 10 pmol intravenous angiotensin II by 75% .

Cardiovascular Pharmacology AT1 Receptor Functional Antagonism

High-Affinity Binding (KD = 0.57 nM) and Low Non-Specific Binding of [3H]A81988 Enables Sensitive AT1 Receptor Radioligand Assays

Tritiated A81988 ([3H]A81988) binds to rat liver AT1 receptors with a dissociation constant (KD) of 0.57 nM, and non-specific binding (defined with 1 μM angiotensin-II) is less than 6% at the KD [1]. The specific activity of the radioligand is 16 Ci/mmol [1]. While comparative KD values for other AT1 radioligands (e.g., [3H]losartan) are not directly tabulated in the same study, the very low non-specific binding (<6%) is a notable advantage for assay sensitivity and signal-to-noise ratio [1].

Radioligand Binding AT1 Receptor Receptor Pharmacology

High Functional Antagonist Potency in Rabbit Aorta: pA2 = 10.12 vs. Angiotensin II

In isolated rabbit aorta, A81988 competitively antagonized angiotensin II-induced contractions with a pA2 value of 10.12 ± 0.08 [1]. This corresponds to a KB (dissociation constant) of approximately 0.076 nM, indicating extremely high functional antagonist potency at vascular AT1 receptors. While pA2 values for other AT1 antagonists (e.g., losartan) are not provided in this study, the pA2 of 10.12 ranks among the highest reported for this class.

Vascular Pharmacology AT1 Antagonism Functional Assay

>1000-Fold Selectivity for AT1 over AT2 Receptors and Absence of Off-Target Binding

A81988 demonstrates >1000-fold selectivity for the AT1 receptor over the AT2 receptor, based on binding assays [1]. Furthermore, it lacks affinity for adrenergic (alpha and beta), cholinergic, endothelin, and platelet-activating factor (PAF) receptors [1]. In bovine cerebellar membranes, A81988 showed no measurable binding to AT2 receptors [2]. This high selectivity profile minimizes confounding off-target effects in experimental systems.

Receptor Selectivity AT1 Receptor Off-Target Pharmacology

Optimal Research Applications of A81988 Based on Quantified Evidence: From Radioligand Binding to In Vivo Hypertension Models


High-Sensitivity AT1 Receptor Radioligand Binding Assays

Tritiated A81988 ([3H]A81988) is ideal for quantitative autoradiography, saturation binding, and competition binding studies of AT1 receptors due to its high specific activity (16 Ci/mmol), high affinity (KD = 0.57 nM), and very low non-specific binding (<6% at KD) [1]. This minimizes background and enhances signal-to-noise, enabling accurate receptor density measurements in tissues with low AT1 expression.

In Vivo Studies of Hypertension and Renal Disease Requiring Potent AT1 Blockade

For rat models of hypertension (e.g., renal mass reduction, L-NAME-induced hypertension), A81988 at 1 mg/kg/day p.o. provides robust blood pressure control and prevents proteinuria, whereas losartan requires 10 mg/kg/day to achieve similar effects [1]. The ~10-fold greater potency reduces compound consumption and potential off-target effects, making A81988 a cost-effective choice for chronic in vivo studies.

Functional Vascular Pharmacology in Isolated Tissue Baths

In isolated rabbit aorta, A81988 competitively antagonizes angiotensin II-induced contractions with a pA2 of 10.12 [1]. This extremely high potency (KB ≈ 0.076 nM) makes it suitable for ex vivo studies where complete and sustained AT1 receptor blockade is required, such as in the analysis of angiotensin II-mediated vascular reactivity or the characterization of novel vasoactive compounds.

Mechanistic Studies Requiring High AT1 Selectivity

With >1000-fold selectivity for AT1 over AT2 receptors and no detectable affinity for adrenergic, cholinergic, endothelin, or PAF receptors [1], A81988 is the preferred AT1 antagonist for experiments where off-target effects could confound interpretation. This is particularly critical in studies of angiotensin II signaling crosstalk or in systems with co-expressed GPCRs.

Quote Request

Request a Quote for A81988

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.